molecular formula C9H7ClF2O2 B6341264 Ethyl 3-chloro-2,6-difluorobenzoate CAS No. 773135-47-0

Ethyl 3-chloro-2,6-difluorobenzoate

Cat. No.: B6341264
CAS No.: 773135-47-0
M. Wt: 220.60 g/mol
InChI Key: BOPCIEMFRIMPCJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,6-difluorobenzoate is a chemical compound belonging to the benzoate ester group. It has the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a halogenated benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,6-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,6-difluorobenzoic acid and ethanol in the presence of an acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.

Major Products Formed

    Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

    Reduction: Ethyl 3-chloro-2,6-difluorobenzyl alcohol.

    Hydrolysis: 3-chloro-2,6-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-chloro-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-chloro-2,6-difluorobenzoate can be compared with other halogenated benzoate esters, such as:

  • Ethyl 3-chlorobenzoate
  • Ethyl 2,6-difluorobenzoate
  • Ethyl 3-bromo-2,6-difluorobenzoate

Uniqueness

The combination of chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems .

Properties

IUPAC Name

ethyl 3-chloro-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPCIEMFRIMPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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